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Compound Name:
carboxylate

cat. No.: B3191752

Abstract

This document provides a comprehensive technical overview of Methyl 4-methylfuran-3-
carboxylate, a substituted furan derivative. Furan cores are significant structural motifs in a
variety of natural products, pharmaceuticals, and functional materials. This guide covers the
compound's nomenclature, physicochemical properties, predicted spectral data, a detailed
potential synthesis protocol, and a workflow visualization. The information presented is
intended to support research and development activities involving furan-based heterocyclic
compounds.

Nomenclature and Structure

The formal IUPAC name for the compound is Methyl 4-methylfuran-3-carboxylate. The
structure consists of a furan ring, which is a five-membered aromatic heterocycle containing
one oxygen atom. The ring is substituted at the C3 position with a methyl carboxylate group (-
COOCH:s) and at the C4 position with a methyl group (—CHs).

e Molecular Formula: C7HsOs
e Molecular Weight: 140.14 g/mol

o CAS Number: While a specific CAS number for this exact isomer is not prominently
available, related compounds like Methyl 2-methylfuran-3-carboxylate have the CAS number
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6141-58-8[1].

e InChlKey: A predicted InChlKey would be generated based on the final confirmed structure.
For the related Methyl 2-methylfuran-3-carboxylate, the key is UVRRIABXNIGUJZ-
UHFFFAOYSA-N[1].

« SMILES: COC(=0)C1=C(C)OC=C1

Physicochemical and Spectral Data

Quantitative data for Methyl 4-methylfuran-3-carboxylate is not readily available in public
databases. The following tables summarize predicted properties based on its structure and
data from analogous compounds like methyl furan-3-carboxylate and methyl 2-methylfuran-3-
carboxylate[1][2][3].

Table 1: Predicted Physicochemical Properties

Property Predicted Value Notes
) o Based on similar small
Physical State Colorless to pale yellow liquid
molecule furan esters.
Estimated from related
N ) isomers. Methyl furan-3-
Boiling Point ~180-190 °C (at 760 mmHgQ) i
carboxylate boils at
181.3°C[4].
. Interpolated from similar
Density ~1.15 g/cm?3

structures.

Soluble in common organic
solvents (e.g., Ethanol, DMSO,  Typical for small polar organic

Solubility , .
Dichloromethane). Sparingly esters.
soluble in water.
Calculated based on structure;
LogP ~1.2-15

indicates moderate lipophilicity.

Table 2: Predicted Spectroscopic Data
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Predicted Wavenumber /

Technique . . Assignment and Notes
Chemical Shift

FT-IR (v, cm™1) 3120-3150 =C-H stretch (furan ring)

2950-2990 C-H stretch (aliphatic -CHs)

1720-1735 C=0 stretch (ester carbonyl)

1580-1600 C=C stretch (furan ring)
C-O stretch (ester and furan

1100-1250

ether)

1H NMR (3, ppm)

~7.8-8.0 (s, 1H)

H2 proton on the furan ring.

~7.1-7.3 (s, 1H)

H5 proton on the furan ring.

~3.8 (s, 3H)

Methoxy protons (-OCH?3) of

the ester.

~2.2 (s, 3H)

Methyl protons (-CHs) at C4.

13C NMR (3, ppm)

~164

C=0 (ester carbonyl)

~148 C2 (furan ring)

~142 C5 (furan ring)

~120 C3 (furan ring, substituted)
~115 C4 (furan ring, substituted)
~52 -OCHs (ester)

~14 -CHs (at C4)

Potential Synthesis Pathway

The synthesis of polysubstituted furans can be achieved through various methods, including

the reaction of sulfur ylides with acetylenic esters[5]. A plausible and direct strategy for

synthesizing Methyl 4-methylfuran-3-carboxylate involves the reaction of a stabilized sulfur

ylide with methyl 2-butynoate (also known as methyl crotonate's alkyne analog).
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The workflow involves a tandem sequence initiated by a Michael addition, followed by
intramolecular reactions and elimination to form the aromatic furan ring[5]. This method
provides a direct route to structurally diverse furan compounds.

Dimethylsulfonium
Acylmethylide

Tandem Michael Addition
&
Cyclization/Elimination

DMSO byproduct

Methyl 4-methylfuran-3-carboxylate

Methyl 2-butynoate

Click to download full resolution via product page

Caption: Synthesis workflow for Methyl 4-methylfuran-3-carboxylate.

Experimental Protocol: Synthesis

This section details a hypothetical but plausible experimental protocol for the synthesis of
Methyl 4-methylfuran-3-carboxylate based on established methodologies for furan
synthesis[5].

Objective: To synthesize Methyl 4-methylfuran-3-carboxylate via the reaction of a sulfur ylide
and an acetylenic ester.

Reagents and Materials:
e Dimethylsulfonium acylmethylide (sulfur ylide)
¢ Methyl 2-butynoate

o Anhydrous Toluene (solvent)
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Anhydrous Sodium Sulfate (drying agent)

Silica Gel (for column chromatography)

Ethyl Acetate, Hexanes (eluents)

Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator.
Procedure:

e Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen
atmosphere, add the sulfur ylide (1.2 equivalents) dissolved in anhydrous toluene (100 mL).

« Addition of Ester: Begin stirring the solution. Slowly add methyl 2-butynoate (1.0 equivalent)
dropwise to the flask at room temperature over a period of 20 minutes.

o Reaction: After the addition is complete, heat the reaction mixture to 80 °C and maintain this
temperature for 2.5 hours, monitoring the reaction progress by Thin Layer Chromatography
(TLC)[6].

o Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the
reaction by adding 50 mL of saturated aqueous ammonium chloride solution.

o Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract
the aqueous layer three times with ethyl acetate (3 x 50 mL).

e Drying and Concentration: Combine all organic layers and dry over anhydrous sodium
sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a
rotary evaporator to yield the crude product.

« Purification: Purify the crude residue by flash column chromatography on silica gel, using a
gradient of ethyl acetate in hexanes as the eluent.

o Characterization: Collect the fractions containing the desired product (identified by TLC).
Combine them and evaporate the solvent to yield pure Methyl 4-methylfuran-3-
carboxylate. Confirm the structure and purity using NMR and mass spectrometry.
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Biological and Pharmaceutical Relevance

While specific biological activities of Methyl 4-methylfuran-3-carboxylate are not widely
reported, the furan-3-carboxylate scaffold is a valuable intermediate in medicinal chemistry.
Furan derivatives are known to exhibit a wide range of biological activities and are core
components of many approved drugs and investigational agents. For instance, derivatives
have been explored for their potential as antibacterial agents by interacting with key bacterial
proteins[7]. The functional handles on this molecule—the ester and the furan ring itself—allow
for further chemical modifications to generate libraries of compounds for drug discovery

screening.

Logical Relationships in Furan Chemistry

The derivatization of the furan ring is a key aspect of its utility. The relationships between
starting materials, key intermediates, and final products dictate the strategic approach to
synthesizing complex molecules.
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Caption: Key chemical transformations starting from a furan ester core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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